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Introduction
The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic

ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1] This

rearrangement is a key method for the synthesis of hydroxybenzophenones, which are

important structural motifs in medicinal chemistry and materials science.[2]

Hydroxybenzophenone derivatives exhibit a wide range of biological activities, including

antiviral and antitumor properties, and are also utilized as UV absorbers in sunscreens and

stabilizers in plastics.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis

of hydroxybenzophenones via the Fries rearrangement, targeting researchers and

professionals in drug development and chemical synthesis.

Reaction Mechanism and Selectivity
The Fries rearrangement proceeds through the migration of an acyl group from the phenolic

oxygen to the aromatic ring.[1] The reaction is catalyzed by Lewis acids, such as aluminum

chloride (AlCl₃), or strong protic acids.[5] The generally accepted mechanism involves the
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formation of an acylium carbocation intermediate, which then acts as an electrophile in an

electrophilic aromatic substitution reaction with the activated aromatic ring.[1][6]

The regioselectivity of the Fries rearrangement, yielding either the ortho- or para-

hydroxybenzophenone, is influenced by reaction conditions such as temperature and solvent

polarity.[1] Lower reaction temperatures generally favor the formation of the para product, while

higher temperatures tend to yield the ortho isomer.[1][6] This is often attributed to kinetic versus

thermodynamic control, where the ortho isomer can form a more stable chelate with the Lewis

acid catalyst at higher temperatures.[1] The use of non-polar solvents can also favor the ortho

product.[6]

Caption: General mechanism of the Fries rearrangement.

Experimental Protocols
This section details the experimental procedures for the synthesis of a phenolic ester (phenyl

benzoate) and its subsequent Fries rearrangement to produce hydroxybenzophenones.

Protocol 1: Synthesis of Phenyl Benzoate
This protocol describes the esterification of phenol with benzoyl chloride.

Materials:

Phenol

Benzoyl chloride

5% Sodium hydroxide (NaOH) solution

Ice bath

Round bottom flask

Magnetic stirrer

Distilled water

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/Fries_rearrangement
https://byjus.com/chemistry/fries-rearrangement/
https://en.wikipedia.org/wiki/Fries_rearrangement
https://en.wikipedia.org/wiki/Fries_rearrangement
https://byjus.com/chemistry/fries-rearrangement/
https://en.wikipedia.org/wiki/Fries_rearrangement
https://byjus.com/chemistry/fries-rearrangement/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

In a round bottom flask, dissolve phenol (0.5 g, 5.3 mmol) in a 5% NaOH solution (10 mL).

Cool the flask in an ice bath with stirring.

Slowly add benzoyl chloride (2.4 mL) to the solution.

Continue stirring in the ice bath for 1.5 hours.[7]

Allow the reaction mixture to stand for 3 days to allow for complete precipitation of the

product.

Collect the white precipitate by filtration.

Wash the precipitate thoroughly with cold distilled water (3 x 3 mL).

Dry the product to obtain phenyl benzoate.

Protocol 2: Fries Rearrangement of Phenyl Benzoate to
4-Hydroxybenzophenone
This protocol outlines a low-temperature Fries rearrangement to selectively synthesize the

para-isomer.[7][8]

Materials:

Phenyl benzoate

Anhydrous aluminum chloride (AlCl₃)

Nitromethane (CH₃NO₂)

Round bottom flask

Magnetic stirrer

Ice-salt bath or cryocooler
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Hydrochloric acid (HCl), dilute

Dichloromethane or other suitable organic solvent for extraction

Anhydrous sodium sulfate or magnesium sulfate

Rotary evaporator

Procedure:

Dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL) in a round bottom flask.

Cool the solution to -10 °C with stirring in an ice-salt bath.

In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol)

in nitromethane (8 mL).

Add the AlCl₃ solution dropwise to the phenyl benzoate solution over 15 minutes, maintaining

the temperature at -10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 6-8 hours.[7]

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice and

dilute HCl.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purify the product by recrystallization or column chromatography.

Caption: Experimental workflow for hydroxybenzophenone synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.ajchem-a.com/article_197198.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The yield and regioselectivity of the Fries rearrangement are highly dependent on the reaction

conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Catalyst and Conditions on the Fries Rearrangement

Catalyst Solvent
Temperat
ure

Time Yield (%)
ortho:par
a Ratio

Referenc
e

AlCl₃
Nitrometha

ne

Room

Temp
6-8 h 80-92

Predomina

ntly para
[7]

AlCl₃ (molten) >100 °C - -
Predomina

ntly ortho
[1]

Zn Powder - - - - Selective [5]

Methanesu

lfonic Acid
- - - Good - [5]

Al₂O₃-

ZnCl₂

(Microwave

)

Solvent-

free
- Short Improved -

Table 2: Synthesis of 4-Hydroxybenzophenone

Starting
Material

Reagents Conditions Yield (%)
Melting Point
(°C)

Phenyl benzoate AlCl₃, CH₃NO₂ RT, 6-8 h 85 133-135

Applications in Drug Development
Hydroxybenzophenones are a privileged scaffold in medicinal chemistry due to their wide range

of biological activities.[2] Their ability to act as UV absorbers also makes them relevant in

photoprotective formulations.[4]
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Antiviral and Antitumor Agents: Certain hydroxy-substituted benzophenones have shown

potential in the preparation of drugs for treating viral infections and tumors.[3] For instance,

they have been investigated as inhibitors of HIV-1 integrase, a key enzyme in viral

replication.[3]

Anti-inflammatory and Other Activities: The benzophenone moiety is present in numerous

natural and synthetic compounds with diverse biological properties, including anti-

inflammatory, antimicrobial, and anticancer effects.[2]

Neurological Applications: Some derivatives, such as epoxone (3,4,5,2',3',4'-

hexahydroxybenzophenone), have been developed as drugs that increase cerebral blood

flow and improve learning and memory.[3]

The Fries rearrangement provides a direct and efficient route to synthesize a library of

hydroxybenzophenone analogs for structure-activity relationship (SAR) studies in drug

discovery programs.

Limitations
While the Fries rearrangement is a valuable synthetic tool, it has some limitations:

Harsh Reaction Conditions: The reaction often requires stoichiometric or excess amounts of

strong Lewis acids, which can be corrosive and difficult to handle.[5]

Substrate Scope: The reaction is generally limited to esters with stable acyl and aryl groups

that can withstand the harsh conditions.[1] Substrates with deactivating or meta-directing

groups on the aromatic ring may give low yields.[6]

Selectivity Control: Achieving high regioselectivity can be challenging and often requires

careful optimization of reaction conditions.

Recent developments, such as the use of milder catalysts, microwave-assisted synthesis, and

mechanochemistry, aim to address some of these limitations and provide more environmentally

friendly and efficient protocols.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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